Cas no 2309186-16-9 (1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine)

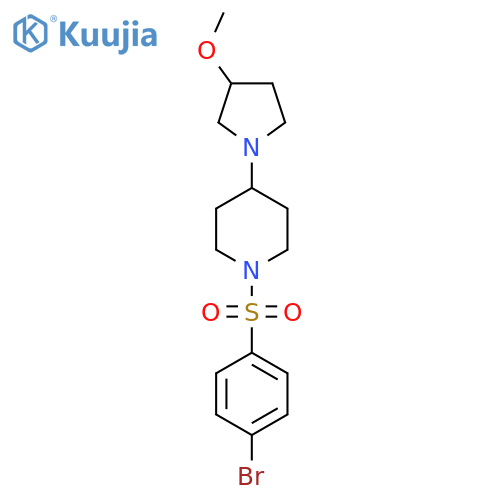

2309186-16-9 structure

商品名:1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

CAS番号:2309186-16-9

MF:C16H23BrN2O3S

メガワット:403.33442234993

CID:5337905

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-((4-bromophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

- 1-(4-bromophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine

- 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

-

- インチ: 1S/C16H23BrN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3

- InChIKey: IMJNAFWKLXFNIK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)S(N1CCC(CC1)N1CCC(C1)OC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 480

- トポロジー分子極性表面積: 58.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6442-6278-75mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-5μmol |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-1mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-40mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-15mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-30mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-20μmol |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-3mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-25mg |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6442-6278-2μmol |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |

2309186-16-9 | 2μmol |

$57.0 | 2023-09-08 |

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

2309186-16-9 (1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬